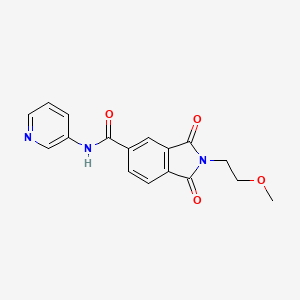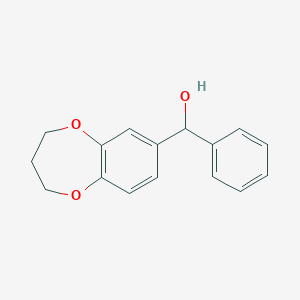![molecular formula C21H18N4O6S B5152072 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5152072.png)
4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research studies. This compound is also known as N-(3-nitrophenyl)-N'-phenylsulfonylglycyl-4-aminobenzamide and has the molecular formula C21H18N4O6S.
Mechanism of Action
The mechanism of action of 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves the inhibition of protease activity by binding to the active site of the enzyme. This compound acts as a competitive inhibitor, which means that it competes with the substrate for binding to the enzyme's active site. Once bound, it prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide depend on the specific enzyme that it inhibits. For example, when used as a trypsin inhibitor, this compound can prevent the breakdown of proteins in the digestive system. When used as an elastase inhibitor, it can prevent the breakdown of elastin, a protein that is important for maintaining the elasticity of tissues such as skin and blood vessels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in lab experiments is its specificity towards certain enzymes. This compound can be used to selectively inhibit the activity of a particular enzyme without affecting other enzymes in the sample. However, one of the limitations of using this compound is its potential toxicity towards cells and tissues. Careful consideration should be taken when using this compound in biological systems.
Future Directions
There are several future directions for the use of 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in scientific research. One potential direction is the development of new enzyme inhibitors based on the structure of this compound. Another direction is the use of this compound as a fluorescent probe for detecting enzyme activity in real-time. Finally, the development of new techniques for the synthesis and purification of this compound could lead to its wider use in various research studies.
Synthesis Methods
The synthesis of 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves the reaction of 4-aminobenzamide with N-(3-nitrophenyl)-N'-phenylsulfonylglycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has various scientific research applications, including its use as a protease inhibitor, enzyme substrate, and fluorescent probe. This compound has been used to study the activity of various enzymes such as trypsin, chymotrypsin, and elastase. It has also been used as a substrate for the detection of enzyme activity in various biological samples.
properties
IUPAC Name |
4-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c22-21(27)15-9-11-16(12-10-15)23-20(26)14-24(17-5-4-6-18(13-17)25(28)29)32(30,31)19-7-2-1-3-8-19/h1-13H,14H2,(H2,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRSROSYEXMQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(2,3-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151989.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5151993.png)
![3-benzyl-7-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B5152001.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5152003.png)
![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B5152040.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)

![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid](/img/structure/B5152070.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine](/img/structure/B5152077.png)

![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152081.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152082.png)